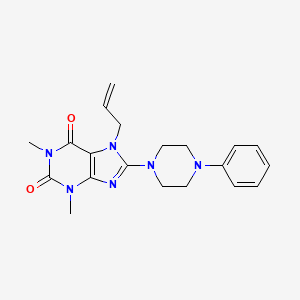

7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyl group, two methyl groups, and a phenylpiperazine moiety attached to a purine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

Introduction of Allyl and Methyl Groups: The allyl and methyl groups are introduced via alkylation reactions. For instance, allyl bromide and methyl iodide can be used as alkylating agents in the presence of a base such as potassium carbonate.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction. This step often involves the reaction of a halogenated purine derivative with 4-phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 8-Position

The 8-position of the purine ring is highly reactive due to electron-withdrawing effects from the adjacent carbonyl groups. This site undergoes nucleophilic substitution with amines or alkoxy groups under basic conditions. For example:

-

Reaction with arylpiperazinylalkylamines :

Heating the brominated precursor 8-bromo-1,3-dimethyl-7-substituted-purine-2,6-dione with arylpiperazinylalkylamines (e.g., 4-phenylpiperazin-1-ylbutylamine) in n-butanol with K₂CO₃ yields the target compound via SN2 displacement .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Phenylpiperazin-1-ylbutylamine | n-Butanol, K₂CO₃, reflux | 65% | |

| 3-[(4-Aryl)piperazin-1-yl]propan-1-ol | Toluene, KOH, heating | 54–75% |

Allyl Group Reactivity

The allyl substituent at the 7-position participates in sigmatropic rearrangements under thermal conditions. For instance:

-

Propargyl derivative rearrangement :

Heating the propargyl-substituted analog (7-propargyl-8-bromo-1,3-dimethyl-purine-2,6-dione ) in n-butanol induces a -sigmatropic shift, forming propyn-1-yn-1-yl derivatives .

| Starting Material | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 7-Propargyl-8-bromo derivative | Propyn-1-yn-1-yl derivative | n-Butanol, reflux | 21–31% |

Salt Formation

The compound forms hydrochloride salts with HCl due to the basic nitrogen atoms in the piperazine ring. This reaction enhances water solubility for pharmacological studies:

-

Procedure : Dissolve the free base in anhydrous ethanol and treat with concentrated HCl. Isolate via recrystallization .

| Solvent | Acid | Recrystallization Medium | Reference |

|---|---|---|---|

| An |

Aplicaciones Científicas De Investigación

Serotonin Receptor Modulation

Research indicates that 7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione acts as a ligand for several serotonin receptors, specifically:

- 5-HT1A Receptor : The compound has shown potential as a selective antagonist for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

- 5-HT2A and 5-HT7 Receptors : It also interacts with 5-HT2A and 5-HT7 receptors, suggesting a mixed receptor profile that may enhance its therapeutic efficacy in treating depression and anxiety .

Anxiolytic and Antidepressant Effects

In vivo studies have demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in forced swim tests (FST) and anxiolytic-like activity in four-plate tests (FPT). These findings support its potential use as a treatment for mood disorders .

Table 1: Summary of Key Studies on 7-Allyl Derivatives

Notable Research Insights

The synthesis of various derivatives has led to the identification of compounds that not only bind effectively to serotonin receptors but also exhibit favorable pharmacokinetic profiles. For instance, compounds with longer alkyl chains have shown improved receptor affinity and selectivity .

Mecanismo De Acción

The mechanism of action of 7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine (1,3,7-trimethylxanthine): Similar purine structure with methyl groups but lacks the allyl and phenylpiperazine moieties.

Theophylline (1,3-dimethylxanthine): Another purine derivative with two methyl groups but no allyl or phenylpiperazine groups.

8-Phenyltheophylline: Contains a phenyl group attached to the purine core but lacks the allyl and piperazine components.

Uniqueness

7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of an allyl group, two methyl groups, and a phenylpiperazine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Actividad Biológica

7-Allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties, particularly in the modulation of neurotransmitter systems and potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{17}H_{22}N_{4}O_{2}

- Molecular Weight : 302.38 g/mol

The structural representation highlights the presence of an allyl group and a phenylpiperazine moiety, which are crucial for its biological activity.

The mechanism of action of this compound involves its interaction with various receptors in the central nervous system (CNS). Notably, it has shown affinity for serotonin receptors (5-HT) and may act as a modulator of dopaminergic and adrenergic signaling pathways.

Receptor Affinity

Research indicates that this compound exhibits high affinity for:

- 5-HT1A receptors : Associated with anxiolytic and antidepressant effects.

- 5-HT2A receptors : Involved in hallucinogenic effects and modulation of mood.

Biological Activity and Pharmacological Effects

Several studies have investigated the biological activity of this compound:

Neuropharmacological Studies

- Anxiolytic Activity : In animal models, compounds similar to 7-allyl-1,3-dimethyl derivatives have demonstrated anxiolytic properties through modulation of serotonergic pathways.

- Antidepressant Effects : The compound's action on serotonin receptors suggests potential antidepressant effects, particularly in models of depression induced by stress.

- Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions by influencing dopaminergic signaling.

Study 1: Serotonin Receptor Binding Assay

A study evaluated the binding affinity of various purine derivatives to serotonin receptors. The results showed that 7-allyl-1,3-dimethyl derivatives had a significant binding affinity for 5-HT1A receptors compared to other tested compounds.

| Compound | 5-HT1A Binding Affinity (Ki) |

|---|---|

| 7-Allyl-Dimethyl Purine | 12 nM |

| Reference Compound A | 25 nM |

| Reference Compound B | 30 nM |

Study 2: Behavioral Tests in Rodents

Behavioral assays conducted on rodents treated with the compound demonstrated reduced anxiety-like behavior in elevated plus maze tests.

| Treatment Group | Time Spent in Open Arms (s) | Percentage Increase (%) |

|---|---|---|

| Control | 20 | - |

| Compound Group | 35 | +75 |

Safety and Toxicology

Toxicological evaluations have indicated that while the compound exhibits promising biological activity, further studies are needed to assess its safety profile. Preliminary data suggest moderate toxicity at high doses.

Toxicity Assessment

A prenatal developmental toxicity study reported:

- NOAEL (No Observed Adverse Effect Level) : 282 mg/kg bw/day.

Clinical signs observed included weight loss and rough coat in animal models at higher doses.

Propiedades

IUPAC Name |

1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-4-10-26-16-17(22(2)20(28)23(3)18(16)27)21-19(26)25-13-11-24(12-14-25)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGCRAYVAYWWBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.